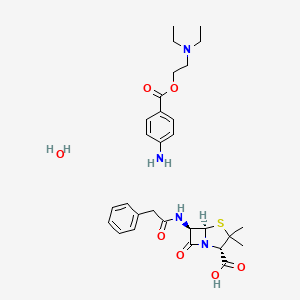

Penicillin G procaine hydrate

Beschreibung

Eigenschaften

IUPAC Name |

2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.C13H20N2O2.H2O/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3;1H2/t11-,12+,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDCMKVLEYCGQX-UDPGNSCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210207 | |

| Record name | Penicillin G procaine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6130-64-9 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, compd. with 2-(diethylamino)ethyl 4-aminobenzoate, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6130-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillin G procaine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin G procaine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, compd. with 2-(diethylamino)ethyl 4-aminobenzoate (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIN G PROCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17R794ESYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Penicillin G Procaine Hydrate on Bacterial Cell Wall Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin G, a cornerstone of antimicrobial therapy, exerts its bactericidal effects by targeting a critical process in bacterial survival: cell wall synthesis. This technical guide provides a detailed exploration of the molecular mechanisms underpinning the action of Penicillin G procaine hydrate on the synthesis of the bacterial cell wall. It delves into the intricate pathway of peptidoglycan biosynthesis, the pivotal role of Penicillin-Binding Proteins (PBPs), and the precise manner in which Penicillin G disrupts this essential machinery, leading to bacterial cell death. This document summarizes key quantitative data on the efficacy of Penicillin G and provides detailed experimental protocols for the study of its mechanism of action, intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Bacterial Cell Wall as an Antibiotic Target

The bacterial cell wall is a vital external structure that provides mechanical strength, maintains cell shape, and protects against osmotic lysis.[1][2] In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of sugars and amino acids.[1][3] The intricate and bacteria-specific nature of peptidoglycan biosynthesis makes it an ideal target for antimicrobial agents.[4][5] Penicillin G, a member of the β-lactam class of antibiotics, was one of the first discovered and remains a potent inhibitor of this pathway.[6][7] The procaine salt of Penicillin G is formulated to provide a repository for slow release after intramuscular injection, maintaining therapeutic concentrations over a longer period.[8][9]

The Peptidoglycan Biosynthesis Pathway: A Step-by-Step Overview

The synthesis of peptidoglycan is a multi-stage process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space (in Gram-negative bacteria) or the external environment of the cell membrane (in Gram-positive bacteria).[10][11][12]

Stage 1: Cytoplasmic Synthesis of Precursors

The initial steps involve the synthesis of the basic building blocks, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc), in the cytoplasm.[10][13] A pentapeptide chain is then sequentially added to UDP-MurNAc.[14][15]

Stage 2: Membrane-Associated Assembly

The UDP-MurNAc-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate (bactoprenol), on the inner leaflet of the cytoplasmic membrane, forming Lipid I.[3][11] Subsequently, UDP-GlcNAc is added to Lipid I to form Lipid II, the complete peptidoglycan monomer.[3]

Stage 3: Translocation and Polymerization

Lipid II is then translocated across the cytoplasmic membrane to the site of cell wall synthesis.[3][16] Here, glycosyltransferase enzymes catalyze the polymerization of the glycan chains by adding the new monomer to the growing peptidoglycan strand.[11][17]

Stage 4: Transpeptidation and Cross-linking

The final and critical step is the cross-linking of the peptide side chains of adjacent glycan strands. This reaction is catalyzed by a group of enzymes known as transpeptidases, which are a subset of Penicillin-Binding Proteins (PBPs).[16][18] This cross-linking provides the structural rigidity of the peptidoglycan mesh.[16]

Figure 1: Overview of the bacterial peptidoglycan synthesis pathway.

Mechanism of Action of Penicillin G

Penicillin G's bactericidal activity stems from its ability to irreversibly inhibit the transpeptidase activity of PBPs.[1][19]

3.1. The Target: Penicillin-Binding Proteins (PBPs)

PBPs are a group of membrane-associated enzymes essential for the final stages of peptidoglycan synthesis.[18][20] They are characterized by their affinity for and covalent binding of β-lactam antibiotics.[18] The key enzymatic function of many PBPs is DD-transpeptidation, which catalyzes the formation of peptide cross-links between adjacent glycan strands.[17]

3.2. The Molecular Mimicry and Covalent Inhibition

The structure of the β-lactam ring of penicillin is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor's pentapeptide side chain.[21][22] This mimicry allows Penicillin G to fit into the active site of the transpeptidase.[19]

The highly reactive β-lactam ring then undergoes nucleophilic attack by a serine residue in the active site of the PBP.[20][22] This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[18][22] This acylation effectively inactivates the PBP, preventing it from carrying out its transpeptidation function.[1][20]

Figure 2: Competitive inhibition of PBP by Penicillin G.

3.3. Consequence of PBP Inhibition

The inhibition of transpeptidation leads to the synthesis of a weakened cell wall that lacks the necessary cross-linking for structural integrity.[1][8] This compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.[1][8]

Quantitative Data on Penicillin G Efficacy

The efficacy of Penicillin G can be quantified through various metrics, primarily the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) for PBP binding.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G against Various Bacterial Species

| Bacterial Species | MIC Range (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | Penicillin-susceptible: ≤0.06 | |

| Streptococcus pyogenes | ≤0.12 | |

| Streptococcus agalactiae | 0.03 - 0.125 | [23] |

| Streptococcus dysgalactiae | <0.015 - 0.125 | [23] |

| Streptococcus uberis | 0.125 - 0.25 | [23] |

| Staphylococcus aureus (penicillin-susceptible) | 0.06 - 0.5 | [23][24] |

| Staphylococcus epidermidis | 8 - 32 | [23] |

| Enterococcus faecalis | 2 - 4 | [23] |

| Escherichia coli | 64 - >128 | [23] |

| Klebsiella pneumoniae | 128 | [23] |

Table 2: Penicillin-Binding Protein (PBP) Binding Affinity (IC50) of Penicillin G

| PBP Target (Example Organism) | Penicillin G IC50 (µM) | Reference(s) |

| PBP1 (Staphylococcus aureus) | 0.2 | [24] |

| PBP2 (Staphylococcus aureus) | 0.1 | [24] |

| PBP3 (Staphylococcus aureus) | 0.5 | [24] |

| PBP4 (Staphylococcus aureus) | 2.0 | [24] |

| Transpeptidase (Pseudomonas aeruginosa) | ~7.5 (25 µg/mL) | [25] |

| D-alanine carboxypeptidase (P. aeruginosa) | ~3.0 (10 µg/mL) | [25] |

Detailed Experimental Protocols

5.1. Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of Penicillin G that inhibits the visible growth of a bacterium.

Methodology: Broth microdilution is a standard method.

-

Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of Penicillin G in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[24]

-

Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[24]

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.[24]

-

MIC Determination: The MIC is the lowest concentration of Penicillin G at which there is no visible turbidity.[24]

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.

5.2. Competitive PBP Binding Assay

Objective: To determine the binding affinity (IC50) of Penicillin G for specific PBPs.

Methodology: This assay utilizes a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to compete with the unlabeled antibiotic for PBP binding sites.[26]

-

Membrane Preparation: Grow bacterial cells to mid-log phase, harvest by centrifugation, and lyse the cells (e.g., by sonication). Isolate the membrane fraction, which is rich in PBPs, by ultracentrifugation.[24][26]

-

Competitive Binding: Incubate aliquots of the membrane preparation with varying concentrations of unlabeled Penicillin G for a defined period (e.g., 30 minutes) to allow for binding to PBPs.[24][26]

-

Fluorescent Labeling: Add a fixed concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) to the mixture and incubate for an additional period. The fluorescent penicillin will bind to the PBPs that are not already occupied by Penicillin G.[26]

-

Detection and Quantification: Stop the reaction and separate the membrane proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence scanner.[26][27]

-

IC50 Calculation: Quantify the intensity of the fluorescent bands. The IC50 is the concentration of Penicillin G that results in a 50% reduction in the fluorescent signal compared to the control without the unlabeled antibiotic.[26]

Figure 4: Workflow for the competitive PBP binding assay.

Conclusion

This compound remains a vital therapeutic agent due to its well-defined and potent mechanism of action against bacterial cell wall synthesis. By acting as a structural mimic of the natural substrate and irreversibly acylating the active site of transpeptidases, Penicillin G effectively halts the construction of a stable peptidoglycan layer, leading to bacterial lysis. A thorough understanding of this mechanism, supported by quantitative efficacy data and robust experimental protocols, is crucial for ongoing research into antimicrobial resistance, the development of new β-lactam antibiotics, and the optimization of existing therapeutic strategies. This guide provides a foundational resource for professionals dedicated to advancing the field of antimicrobial drug discovery and development.

References

- 1. news-medical.net [news-medical.net]

- 2. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]

- 3. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 4. Biosynthesis of peptidoglycan | PPTX [slideshare.net]

- 5. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. What is the mechanism of Penicillin G Procaine? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. academic.oup.com [academic.oup.com]

- 11. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sbs.utexas.edu [sbs.utexas.edu]

- 15. researchgate.net [researchgate.net]

- 16. hereditybio.in [hereditybio.in]

- 17. academic.oup.com [academic.oup.com]

- 18. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. academic.oup.com [academic.oup.com]

- 21. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Penicillin-Resistant Mechanisms in Pseudomonas aeruginosa: Effects of Penicillin G and Carbenicillin on Transpeptidase and d-Alanine Carboxypeptidase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. journals.asm.org [journals.asm.org]

The Enduring Efficacy of Penicillin G Procaine Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antibacterial activity spectrum of Penicillin G procaine against a range of clinically relevant Gram-positive bacteria. Penicillin G, a cornerstone of antimicrobial therapy, continues to be a valuable agent in the treatment of infections caused by susceptible Gram-positive organisms. This document provides a comprehensive overview of its mechanism of action, quantitative susceptibility data, and detailed experimental protocols for its evaluation, tailored for the scientific community.

Spectrum of Activity and Quantitative Data

Penicillin G procaine exerts its bactericidal effect against a wide array of Gram-positive bacteria. Its spectrum includes, but is not limited to, Streptococcus species, Staphylococcus species, Enterococcus species, Listeria monocytogenes, Bacillus anthracis, Corynebacterium diphtheriae, and various Clostridium species.[1][2][3] The susceptibility of these organisms can be quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial metrics in understanding the potency of an antimicrobial agent.

The following tables summarize the MIC50 and MIC90 values for Penicillin G against various Gram-positive bacteria, compiled from multiple studies. It is important to note that MIC values can vary depending on the geographic location, the source of the isolate (e.g., clinical, environmental), and the specific susceptibility testing methodology employed.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G against Staphylococcus and Enterococcus Species

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 296 | ≤0.06[1] | 1[1] | ≤0.06 - 16[1] |

| Staphylococcus aureus | 8 | 0.5[4] | 64[4] | - |

| Staphylococcus epidermidis | - | - | 1[1] | - |

| Staphylococcus haemolyticus | - | - | 0.5[1] | ≤0.06 - 32[1] |

| Staphylococcus chromogenes | - | - | 4[1] | - |

| Staphylococcus spp. | 296 | ≤0.06[1] | 1[1] | - |

| Enterococcus faecalis (vancomycin-susceptible) | 175 | - | - | - |

| Enterococcus faecalis (vancomycin-resistant) | 24 | - | - | - |

| Enterococcus faecium (vancomycin-susceptible) | 5 | - | >64[5] | - |

| Enterococcus faecium (vancomycin-resistant) | 19 | >64[5] | >64[5] | - |

| Enterococcus spp. | 8 | 0.125[1] | 0.25[1] | - |

Table 2: Minimum Inhibitory Concentration (MIC) of Penicillin G against Streptococcus Species

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus agalactiae | - | ≤0.06[1] | 0.125[1] | - |

| Streptococcus dysgalactiae | - | ≤0.06[1] | ≤0.06[1] | - |

| Streptococcus uberis | 425 | ≤0.06[1] | 0.25[1] | - |

| Streptococcus pyogenes | 40 | - | 0.023[6] | - |

| Streptococcus pneumoniae | - | - | - | - |

| Mucoid isolates | - | - | - | - |

| Non-mucoid isolates | - | - | - | - |

Table 3: Minimum Inhibitory Concentration (MIC) of Penicillin G against Various Other Gram-Positive Bacteria

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Listeria monocytogenes (clinical) | 35 | 1[7] | 1[7] | 0.25 - 1[7] |

| Listeria monocytogenes (foodborne) | 26 | 1[7] | 1[7] | 0.5 - 1[7] |

| Corynebacterium spp. | 11 | ≤0.06[1] | 0.125[1] | - |

| Clostridium perfringens | - | 0.064[3] | 0.25[3] | 0.002 - 2[3] |

| Clostridium perfringens (overall) | - | 0.06[2] | 1.0[2] | - |

| Non-perfringens Clostridium spp. | - | - | - | - |

| Bacillus spp. | - | - | - | - |

Mechanism of Action: Inhibition of Cell Wall Synthesis

Penicillin G, a member of the β-lactam class of antibiotics, exerts its bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[8] The primary target of penicillin G is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[8] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protecting the bacterium from osmotic lysis.

The mechanism of action involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Penicillin G mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain.[8]

-

Inhibition of Transpeptidation: By binding to the active site of PBPs, penicillin G acylates the serine residue, leading to the irreversible inactivation of the enzyme.[8] This blocks the cross-linking of peptidoglycan chains.

-

Weakening of the Cell Wall: The inhibition of peptidoglycan synthesis results in a weakened cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell.

-

Cell Lysis: The compromised cell wall eventually leads to cell lysis and bacterial death.

Experimental Protocols for Susceptibility Testing

Accurate determination of bacterial susceptibility to Penicillin G is critical for effective clinical use and for surveillance of resistance trends. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing. The most common methods are broth microdilution, agar dilution, and disk diffusion.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. It involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

Protocol Overview:

-

Preparation of Penicillin G Stock Solution: Prepare a stock solution of Penicillin G powder in a suitable solvent and dilute to the desired starting concentration in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Serial Dilution: Perform serial two-fold dilutions of the Penicillin G solution across the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of Penicillin G that completely inhibits visible bacterial growth.

Agar Dilution Method for MIC Determination

The agar dilution method is another quantitative technique for MIC determination where the antimicrobial agent is incorporated into the agar medium.

Protocol Overview:

-

Preparation of Penicillin G-Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial two-fold dilutions of Penicillin G.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

-

Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate without antibiotic.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of Penicillin G that inhibits the visible growth of the bacteria on the agar surface.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that provides a categorical result (susceptible, intermediate, or resistant) based on the size of the zone of inhibition around an antibiotic-impregnated disk.

Protocol Overview:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

-

Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a lawn of growth.

-

Application of Penicillin G Disk: Aseptically apply a paper disk impregnated with a standard amount of Penicillin G (typically 10 units) to the surface of the inoculated agar plate.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Measurement and Interpretation: Measure the diameter of the zone of complete inhibition around the disk in millimeters. Interpret the result as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by the CLSI.

Experimental Workflow and Logical Relationships

The process of determining the antibacterial susceptibility of Penicillin G procaine follows a structured workflow, from sample collection to the final interpretation of results. The following diagram illustrates a typical workflow for antimicrobial susceptibility testing.

Conclusion

Penicillin G procaine remains a potent antimicrobial agent against a significant number of Gram-positive bacteria. This technical guide provides researchers, scientists, and drug development professionals with a consolidated resource on its spectrum of activity, mechanism of action, and standardized methodologies for its evaluation. The provided quantitative data and experimental protocols are intended to support further research, drug development efforts, and the informed clinical application of this enduring antibiotic. Continuous surveillance of susceptibility patterns is paramount to ensure the ongoing efficacy of Penicillin G in the face of evolving bacterial resistance.

References

- 1. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 4. Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiotic susceptibility of Listeria monocytogenes in Argentina | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]

- 8. jmb.or.kr [jmb.or.kr]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Penicillin G Procaine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G procaine hydrate is a salt form of penicillin, an antibiotic produced by certain species of Penicillium mold. It is a combination of benzylpenicillin (penicillin G) and the local anesthetic procaine. This combination is designed to reduce the pain associated with intramuscular injection and to provide a longer duration of action through slow release of penicillin G. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, intended for professionals in the fields of pharmaceutical research and drug development.

Molecular Structure and Identification

This compound is a complex of three components: the penicillin G anion, the procaine cation, and a molecule of water. The chemical structure consists of the β-lactam ring fused to a thiazolidine ring, which is characteristic of the penicillin core. The side chain attached to the β-lactam ring is a benzyl group. The procaine molecule is an ester of para-aminobenzoic acid and diethylaminoethanol.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate[1] |

| CAS Number | 6130-64-9[2] |

| Molecular Formula | C₂₉H₃₈N₄O₆S · H₂O[3] |

| Molecular Weight | 588.72 g/mol [2][4] |

| Synonyms | Procaine benzylpenicillin hydrate, Benzylpenicillin procaine monohydrate[4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, stability, and bioavailability. It is a white to off-white crystalline powder.[5] Its solubility is a key factor in its long-acting formulation.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white, fine crystalline powder | [5] |

| Melting Point | 106-110 °C (with decomposition) | [6] |

| Solubility in Water | Slightly soluble (6.8 mg/mL at 28 °C for the anhydrous form) | [6] |

| Solubility in other solvents | Soluble in DMSO (200 mg/mL), Ethanol (20 mg/mL) | [2][5] |

| pH (saturated solution) | 5.0 - 7.5 | [7] |

| Water Content | 2.8% - 4.2% | [7] |

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are essential for the structural elucidation and quality control of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of Penicillin G procaine shows characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a reference spectrum for Penicillin G procaine.[8] Key absorptions include those for the β-lactam carbonyl, amide carbonyl, carboxylate, and aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Chemical Shifts for Penicillin G Potassium Salt (Reference Data)

| Proton | Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.2-7.4 | m |

| -CH₂-Ph | 3.6 | s |

| H-5 | 5.5 | d |

| H-6 | 5.4 | dd |

| H-3 | 4.2 | s |

| -CH₃ | 1.5, 1.6 | s |

Source: Adapted from publicly available spectral data for Penicillin G potassium salt.[9]

Table 4: ¹³C NMR Chemical Shifts for Penicillin G Potassium Salt (Reference Data)

| Carbon | Chemical Shift (ppm) |

| C=O (β-lactam) | 176 |

| C=O (amide) | 172 |

| C=O (carboxylate) | 170 |

| Phenyl-C | 126-135 |

| C-5 | 68 |

| C-6 | 59 |

| C-3 | 66 |

| C-2 | 71 |

| -CH₂-Ph | 43 |

| -CH₃ | 27, 31 |

Source: Adapted from publicly available spectral data for Penicillin G potassium salt.[10]

Crystal Structure

The crystal structure of procaine penicillin G monohydrate has been determined.[11] In the solid state, the penicillin G molecule adopts an 'extended' conformation.[11] This is in contrast to the 'coiled' conformation observed in potassium penicillin G.[11] The procaine molecule exhibits an enlarged torsion angle in its O–C–C–N group.[11] Detailed crystallographic data in the form of a CIF file is not publicly available.

Mechanism of Action

Upon administration, this compound slowly dissolves at the injection site, releasing penicillin G and procaine into the bloodstream.[3] Penicillin G exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[3] Specifically, it targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a major component of the bacterial cell wall.[3] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.[3]

Caption: Inhibition of bacterial cell wall synthesis by Penicillin G.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This method is suitable for the determination of Penicillin G and procaine in pharmaceutical preparations.

1. Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV detector

-

C8 or C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Monobasic potassium phosphate

-

Tetrabutylammonium hydroxide solution

-

Potassium hydroxide

-

Phosphoric acid or Trifluoroacetic acid (TFA)

-

Triethylamine (TEA)

-

Penicillin G Potassium Reference Standard

-

Procaine Hydrochloride Reference Standard

-

Water (HPLC grade)

3. Chromatographic Conditions (Example): [12][13]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or an aqueous solution with TEA and TFA, adjusted to a specific pH, typically between 3.7 and 7.5) and an organic modifier (e.g., acetonitrile or methanol) in a defined ratio (e.g., 55:45 aqueous:organic).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 40 °C)

-

Detection Wavelength: 215 nm or 235 nm

-

Injection Volume: 10-20 µL

4. Standard Solution Preparation:

-

Accurately weigh and dissolve the Penicillin G Potassium and Procaine Hydrochloride reference standards in the mobile phase to obtain a known concentration (e.g., 0.8 mg/mL for Penicillin G and 0.54 mg/mL for Procaine HCl).

5. Sample Preparation:

-

Accurately weigh a quantity of the this compound sample and dissolve it in the mobile phase to achieve a concentration within the linear range of the assay. Sonication may be required to aid dissolution.

6. Procedure:

-

Inject the standard and sample solutions into the chromatograph.

-

Identify the peaks of procaine and penicillin G based on their retention times.

-

Calculate the content of Penicillin G and procaine in the sample by comparing the peak areas with those of the standard solutions.

Caption: General workflow for HPLC analysis of Penicillin G procaine.

Spectrofluorimetric Method for Quantification

This method is based on the native fluorescence of the procaine moiety in the Penicillin G procaine molecule.

1. Instrumentation:

-

Spectrofluorometer

2. Reagents and Materials:

-

Ethanol

-

Ammonium/ammonia buffer (pH 10.0)

-

This compound Reference Standard

-

Water (deionized or distilled)

3. Procedure: [14]

-

Solvent Preparation: Prepare an ethanol/water (60% v/v) medium.

-

Standard Solution Preparation: Prepare a stock solution of this compound in the solvent. Prepare a series of dilutions to create standards within the concentration range of 0.10 to 1.0 ppm.

-

Sample Preparation: Dissolve the sample containing this compound in the solvent to obtain a concentration within the calibrated range.

-

pH Adjustment: Add the ammonium/ammonia buffer to the standard and sample solutions to achieve an apparent pH of 9.9.

-

Measurement: Measure the fluorescence intensity of the standard and sample solutions at an excitation wavelength (λex) of 294 nm and an emission wavelength (λem) of 348 nm.

-

Quantification: Construct a calibration curve from the fluorescence intensities of the standard solutions and determine the concentration of Penicillin G procaine in the sample.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, chemical properties, and analytical methodologies for this compound. The information presented, including the tabulated data and experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals involved in the study and application of this important antibiotic. The provided diagrams illustrate the mechanism of action and a typical analytical workflow, further aiding in the understanding of this compound.

References

- 1. Procaine penicillin G hydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound | Antibiotic | TargetMol [targetmol.com]

- 3. Penicillin G Procaine | C29H38N4O6S | CID 5903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Procaine penicillin G CAS#: 54-35-3 [m.chemicalbook.com]

- 6. Penicillin G | C16H18N2O4S | CID 5904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugfuture.com [drugfuture.com]

- 8. Penicillin g procaine [webbook.nist.gov]

- 9. Penicillin G potassium salt(113-98-4) 1H NMR spectrum [chemicalbook.com]

- 10. Penicillin G potassium salt(113-98-4) 13C NMR spectrum [chemicalbook.com]

- 11. Conformations of penicillin G: crystal structure of procaine penicillin G monohydrate and a refinement of the structure of potassium penicillin G - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Determination of ternary mixtures of penicillin G, benzathine and procaine by liquid chromatography and factorial design study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacopeia.cn [pharmacopeia.cn]

- 14. Rapid assay for procaine penicillin G in pharmaceutical dosages by spectrofluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Susceptibility of Streptococcus pyogenes to Penicillin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro susceptibility of Streptococcus pyogenes to Penicillin G. It includes a summary of quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visualizations of the mechanism of action and experimental workflows.

Introduction

Streptococcus pyogenes, or Group A Streptococcus (GAS), is a significant human pathogen responsible for a wide range of infections, from pharyngitis to more severe invasive diseases. For decades, penicillin has remained the cornerstone of treatment for GAS infections due to its consistent efficacy, safety, and low cost.[1][2] This document synthesizes the current knowledge on the in vitro activity of Penicillin G against S. pyogenes, providing valuable data and methodologies for researchers and drug development professionals.

Notably, S. pyogenes has remained remarkably susceptible to penicillin since its introduction in the 1940s.[2][3] While resistance to other antimicrobial agents, such as macrolides, has been increasingly reported, clinically significant penicillin resistance in S. pyogenes has not been documented.[1][4][5] This sustained susceptibility is a critical factor in the ongoing management of GAS infections.

Quantitative Susceptibility Data

The in vitro activity of Penicillin G against Streptococcus pyogenes is consistently high. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. It is important to note that most studies use Penicillin G (benzylpenicillin) for in vitro testing, as the procaine moiety in Penicillin G procaine does not have antimicrobial activity but rather serves to prolong the antibiotic's duration of action in vivo.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G against Streptococcus pyogenes

| Study / Report | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bandak et al. (1998-1999)[1] | 1,050 | Not Reported | Not Reported | 0.015 |

| Japanese Surveillance (2003-2006)[6] | 482 | 0.0005 - 0.063 | Not Reported | Not Reported |

| Camara et al.[7][8] | 40 | Not Reported | Not Reported | 0.023 |

| Vannice et al. (2020)[3] | 2 | 0.012 (for isolates with pbp2x mutation) | Not Reported | Not Reported |

| Amábile-Cuevas et al. (2001)[2] | Not Specified | Elevated MICs reported | Not Reported | Not Reported |

| Capoor et al. (2006)[2] | Not Specified | Elevated MICs reported | Not Reported | Not Reported |

| Ogawa et al. (2011)[2] | Not Specified | Elevated MICs reported | Not Reported | Not Reported |

| Berwal et al. (2019)[2] | Not Specified | Elevated MICs reported | Not Reported | Not Reported |

Note: MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Susceptibility of Streptococcus pyogenes to Penicillin G

| Study / Report | Number of Isolates | Susceptibility Rate (%) |

| Bandak et al. (1998-1999)[1] | 1,050 | 100% |

| Northern Utah Study[4] | 739 | 100% |

| Japanese Surveillance (2006)[6] | 50 | 100% |

| Johns Hopkins ABX Guide[5] | Multiple sources | All isolates remain susceptible |

| Camara et al.[7] | 40 | 100% |

| Doğan et al.[8] | Not Specified | 100% |

According to the Clinical and Laboratory Standards Institute (CLSI), a Streptococcus pyogenes isolate is considered susceptible to penicillin if the MIC is ≤0.12 µg/mL.[9] The data consistently demonstrates that MIC values for Penicillin G against S. pyogenes fall well below this breakpoint.

Experimental Protocols

Accurate determination of in vitro susceptibility is crucial. The following are detailed methodologies for key experiments based on established guidelines from the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for quantitative susceptibility testing.

3.1.1. Materials:

-

Mueller-Hinton broth supplemented with 2-5% lysed horse blood.

-

96-well microtiter plates.

-

Penicillin G standard powder.

-

Streptococcus pyogenes isolates for testing.

-

Streptococcus pneumoniae ATCC 49619 as a quality control strain.

-

Incubator (35°C ± 2°C) with 5% CO₂.

-

Turbidity standard (e.g., 0.5 McFarland).

3.1.2. Procedure:

-

Inoculum Preparation: Select 3-5 well-isolated colonies of S. pyogenes from a fresh (18-24 hour) blood agar plate. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Antibiotic Dilution: Prepare serial twofold dilutions of Penicillin G in the supplemented Mueller-Hinton broth in the microtiter plate. The typical concentration range for testing S. pyogenes against penicillin is 0.008 to 8 µg/mL.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C in a 5% CO₂ atmosphere for 20-24 hours.

-

Reading Results: The MIC is the lowest concentration of Penicillin G that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer)

This is a qualitative method to determine susceptibility.

3.2.1. Materials:

-

Mueller-Hinton agar supplemented with 5% defibrinated sheep blood.

-

Penicillin G disks (10 units).

-

Streptococcus pyogenes isolates.

-

Streptococcus pneumoniae ATCC 49619 as a quality control strain.

-

Incubator (35°C ± 2°C) with 5% CO₂.

-

Calipers or a ruler for measuring zone diameters.

3.2.2. Procedure:

-

Inoculum Preparation: Prepare an inoculum suspension as described for the broth microdilution method.

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the supplemented Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

-

Disk Application: Aseptically apply a Penicillin G (10 U) disk to the surface of the inoculated agar plate.

-

Incubation: Incubate the plate at 35°C ± 2°C in a 5% CO₂ atmosphere for 20-24 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the results based on CLSI or EUCAST zone diameter breakpoints. For S. pyogenes, a zone of inhibition of ≥24 mm is considered susceptible to penicillin according to CLSI.[9]

Mechanism of Action and Resistance

Mechanism of Action of Penicillin

Penicillin G, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10][11] Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][3] This inhibition of peptidoglycan cross-linking leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.[11]

Caption: Mechanism of action of Penicillin G on Streptococcus pyogenes.

Penicillin Resistance in Streptococcus pyogenes

True clinical resistance to penicillin in S. pyogenes is virtually nonexistent.[4][9] However, isolates with reduced susceptibility have been reported, though rarely.[2][3] The primary mechanism for reduced β-lactam susceptibility in streptococci involves alterations in the penicillin-binding proteins.[9] Specifically, mutations in the pbp2x gene have been identified in some S. pyogenes isolates with elevated MICs to certain β-lactams.[3][12] These mutations can lead to a decreased affinity of the PBP for the β-lactam antibiotic, thus requiring a higher concentration of the drug for inhibition.

It is important to emphasize that these isolates with reduced susceptibility are still considered clinically susceptible by current breakpoints and are exceptionally rare.[3] The lack of significant penicillin resistance in S. pyogenes is a unique characteristic among streptococci and is thought to be due to a limited ability to exchange genetic material.[3]

Experimental and Logical Workflows

Antimicrobial Susceptibility Testing Workflow

The following diagram illustrates a typical workflow for determining the in vitro susceptibility of a Streptococcus pyogenes isolate.

Caption: Standard workflow for antimicrobial susceptibility testing of S. pyogenes.

Conclusion

The in vitro data overwhelmingly supports the continued use of Penicillin G as a first-line agent for the treatment of Streptococcus pyogenes infections. The organism remains exquisitely susceptible, with MIC values consistently well below established breakpoints. While rare instances of reduced susceptibility associated with pbp2x mutations have been identified, these do not translate to clinical resistance. Continuous surveillance of the susceptibility patterns of S. pyogenes to penicillin is warranted to monitor for any potential changes. The standardized methodologies outlined in this guide are essential for accurate and reproducible susceptibility testing in research and clinical settings.

References

- 1. karger.com [karger.com]

- 2. Antibiotic Treatment, Mechanisms for Failure, and Adjunctive Therapies for Infections by Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanisms of resistance for Streptococcus pyogenes in northern Utah - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Streptococcus pyogenes (Group A) | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | A review of penicillin binding protein and group A Streptococcus with reduced-β-lactam susceptibility [frontiersin.org]

- 10. How does penicillin kill Streptococcus pyogenes during an infecti... | Study Prep in Pearson+ [pearson.com]

- 11. news-medical.net [news-medical.net]

- 12. journals.asm.org [journals.asm.org]

The Dual Role of Procaine in Penicillin G Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of procaine in the formulation of Penicillin G, a cornerstone antibiotic. By forming a sparingly soluble salt with Penicillin G, procaine serves a dual purpose: it acts as a local anesthetic to mitigate injection site pain and, more importantly, functions as a depot-forming agent to prolong the in vivo release and therapeutic action of the antibiotic. This guide provides a comprehensive overview of the physicochemical properties, pharmacokinetic profiles, and underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Introduction: The Rationale for Procaine in Penicillin G Formulations

Penicillin G, or benzylpenicillin, is a potent bactericidal agent that inhibits the synthesis of the bacterial cell wall.[1][2] However, its soluble crystalline forms, such as sodium or potassium salts, are rapidly absorbed and eliminated from the body, necessitating frequent and often painful intramuscular injections to maintain therapeutic concentrations.[3] The incorporation of procaine, a local anesthetic, addresses these challenges by creating Procaine Penicillin G, a salt with significantly lower aqueous solubility.[4][5] This formulation provides a sustained-release profile, reducing the frequency of administration and improving patient compliance.[5] Additionally, the anesthetic properties of procaine alleviate the discomfort associated with deep intramuscular injections.[6]

Physicochemical and Pharmacokinetic Data

The selection of a specific salt form of Penicillin G is dictated by the desired therapeutic outcome, which is directly related to its physicochemical properties and resulting pharmacokinetic profile.

Comparative Solubility of Penicillin G Salts

The reduced aqueous solubility of Procaine Penicillin G is the primary factor contributing to its prolonged duration of action. The formation of a depot at the injection site allows for the slow dissolution and subsequent absorption of Penicillin G.[5]

| Penicillin G Salt | Aqueous Solubility | Reference(s) |

| Penicillin G Sodium | 50-100 mg/mL | [7] |

| Penicillin G Potassium | Very soluble in water | [7] |

| Procaine Penicillin G | 0.4% (4 mg/mL) | [4] |

| Penicillin G Benzathine | 0.02% (0.2 mg/mL) | [4] |

Comparative Pharmacokinetic Parameters of Penicillin G Formulations

The differences in solubility directly impact the pharmacokinetic profiles of the various Penicillin G formulations. Procaine Penicillin G exhibits a delayed time to peak plasma concentration (Tmax), lower peak plasma concentration (Cmax), and a longer elimination half-life (t½) compared to the highly soluble potassium salt.

| Parameter | Penicillin G Potassium | Procaine Penicillin G | Penicillin G Benzathine | Reference(s) |

| Route of Administration | Intramuscular (IM), Intravenous (IV) | Intramuscular (IM) | Intramuscular (IM) | [5][7] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~4 hours | Prolonged, low levels | [8][9] |

| Peak Plasma Concentration (Cmax) after 300,000 IU IM | High | ~1.5 U/mL | Very low | [4] |

| Elimination Half-life (t½) | ~12.9 hours | ~24.7 hours | ~336 hours | [4][9] |

| Duration of Action | Short | 12-24 hours | Up to 4 weeks | [3][4] |

Stability of Penicillin G Formulations

The stability of Penicillin G is a critical factor in its formulation and storage. Aqueous solutions of Penicillin G sodium are known to be unstable, with their stability being dependent on temperature and pH.[10][11] Procaine Penicillin G is formulated as a sterile suspension, which enhances its stability compared to aqueous solutions.[12][13] The stability of these suspensions is crucial for maintaining the potency of the antibiotic until administration.

Key Experimental Protocols

The characterization and quality control of Procaine Penicillin G formulations rely on standardized experimental protocols, many of which are outlined in the United States Pharmacopeia (USP).

Assay of Penicillin G: Iodometric Titration (USP <425>)

This method is a back-titration procedure used to determine the potency of beta-lactam antibiotics.[14][15][16]

Principle: The beta-lactam ring of penicillin is hydrolyzed by sodium hydroxide. The resulting penicilloic acid is then oxidized by an excess of iodine. The unreacted iodine is subsequently titrated with a standardized solution of sodium thiosulfate.[17]

Detailed Methodology:

-

Sample Preparation: An accurately weighed quantity of the Penicillin G formulation is dissolved in an appropriate solvent as specified in the USP monograph to achieve a known concentration.[14]

-

Hydrolysis: A precise volume of the sample solution is treated with a standardized solution of sodium hydroxide (e.g., 1.0 N NaOH) and allowed to stand for a specified time (typically 15 minutes) to ensure complete hydrolysis of the beta-lactam ring.[14]

-

Acidification and Iodination: The solution is then acidified with hydrochloric acid (e.g., 1.2 N HCl), and a known excess of standardized iodine solution (e.g., 0.01 N Iodine VS) is immediately added. The flask is stoppered and allowed to stand for a specified period (e.g., 15 minutes) to allow for the oxidation of the penicilloic acid.[14]

-

Titration: The excess iodine is then titrated with a standardized sodium thiosulfate solution (e.g., 0.01 N sodium thiosulfate VS). Starch indicator is added near the endpoint, and the titration is continued until the blue color is discharged.[14]

-

Blank Determination: A blank titration is performed using the same procedure but omitting the penicillin sample to account for any consumption of iodine by the reagents.[14]

-

Calculation: The amount of penicillin is calculated based on the difference in the volume of sodium thiosulfate used for the blank and the sample titrations.

High-Performance Liquid Chromatography (HPLC) Assay

HPLC is a more specific and widely used method for the simultaneous determination and quantification of Penicillin G and procaine in formulations.[18]

Principle: The method utilizes reverse-phase chromatography to separate Penicillin G and procaine from other components in the formulation. The separated compounds are then detected and quantified using an ultraviolet (UV) detector.

Detailed Methodology:

-

Mobile Phase Preparation: A suitable mobile phase is prepared, typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), and is degassed before use.[19]

-

Standard Solution Preparation: Standard solutions of USP Penicillin G Potassium RS and USP Procaine Hydrochloride RS are prepared in the mobile phase at known concentrations.[19]

-

Sample Preparation: An accurately weighed portion of the injectable suspension is diluted with the mobile phase to a suitable concentration. The sample may require sonication to ensure complete dissolution.[19]

-

Chromatographic System: A liquid chromatograph equipped with a UV detector (e.g., set at 235 nm) and a suitable column (e.g., C18) is used. The system is equilibrated with the mobile phase until a stable baseline is achieved.[19]

-

Injection and Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention times and peak areas of Penicillin G and procaine are recorded.

-

Calculation: The concentration of Penicillin G and procaine in the sample is determined by comparing their peak areas to those of the standard solutions.

Sterility Testing (USP <71>)

Sterility testing is essential to ensure that injectable formulations are free from viable microorganisms.[20][21][22]

Principle: The product is tested for the presence of bacteria and fungi by incubating a portion of the sample in suitable culture media.

Detailed Methodology:

-

Test Environment: The test is conducted under strict aseptic conditions in a cleanroom environment to prevent microbial contamination.[20]

-

Method Selection: The choice of method depends on the nature of the product. For injectable suspensions, membrane filtration is the preferred method.[21]

-

Membrane Filtration Procedure:

-

A specified volume of the product is aseptically passed through a sterile membrane filter with a nominal pore size of 0.45 µm or less.[23]

-

The filter is rinsed with a sterile diluting fluid to remove any antimicrobial properties of the product that might inhibit microbial growth.[21]

-

The membrane is then aseptically transferred to two types of sterile culture media: Fluid Thioglycollate Medium (for the detection of anaerobic and some aerobic bacteria) and Soybean-Casein Digest Medium (for the detection of aerobic bacteria and fungi).[23]

-

-

Incubation: The inoculated media are incubated for a period of not less than 14 days. Fluid Thioglycollate Medium is typically incubated at 30-35°C, and Soybean-Casein Digest Medium at 20-25°C.[23]

-

Observation and Interpretation: The media are examined for evidence of microbial growth (e.g., turbidity) at regular intervals during the incubation period. The absence of growth indicates that the product complies with the test for sterility.[21]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows related to Procaine Penicillin G formulations.

Caption: Mechanism of action of Penicillin G on bacterial cell wall synthesis.

Caption: Mechanism of action of procaine on voltage-gated sodium channels.

Caption: Experimental workflow for the formulation of Procaine Penicillin G injectable suspension.

Conclusion

The formulation of Penicillin G with procaine represents a significant advancement in antibiotic therapy, effectively addressing the challenges of rapid elimination and injection-associated pain of earlier formulations. The formation of the sparingly soluble Procaine Penicillin G salt provides a depot effect, leading to a prolonged therapeutic window and improved patient outcomes. A thorough understanding of the physicochemical properties, pharmacokinetic characteristics, and the underlying mechanisms of action is paramount for the development, manufacturing, and clinical application of this important pharmaceutical product. The experimental protocols outlined in this guide provide a framework for ensuring the quality, safety, and efficacy of Procaine Penicillin G formulations.

References

- 1. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]

- 2. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]

- 3. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Procaine benzylpenicillin - Wikipedia [en.wikipedia.org]

- 6. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Penicillin G Procaine (Penicillin Procaine Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalrph.com [globalrph.com]

- 12. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 13. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 14. <425> IODOMETRIC ASSAY-ANTIBIOTICS [drugfuture.com]

- 15. Determination of iodometric assay according to USP<425> | Metrohm [metrohm.com]

- 16. â©425⪠Iodometric AssayâAntibiotics [doi.usp.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. pharmacopeia.cn [pharmacopeia.cn]

- 20. certified-laboratories.com [certified-laboratories.com]

- 21. ARL Bio Pharma | Basics of Sterility Testing [arlok.com]

- 22. testinglab.com [testinglab.com]

- 23. microbe-investigations.com [microbe-investigations.com]

Penicillin-Binding Proteins (PBPs): The Core Target of Penicillin G Procaine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penicillin G, a cornerstone of antibiotic therapy for decades, exerts its bactericidal effects through the targeted inhibition of a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). These proteins are essential for the biosynthesis and remodeling of the peptidoglycan layer, a critical component of the bacterial cell wall. This technical guide provides a comprehensive overview of the molecular interactions between Penicillin G and its PBP targets. It delves into the structural and functional characteristics of PBPs, the kinetic and thermodynamic parameters of their inhibition by Penicillin G, and the established experimental protocols for studying these interactions. The inclusion of procaine in the Penicillin G formulation serves to create a long-acting depot upon intramuscular injection and to provide local anesthesia, thereby enhancing therapeutic efficacy and patient compliance.[1][2] This document is intended to be a valuable resource for researchers and professionals involved in antibiotic research and the development of novel antimicrobial strategies.

Introduction to Penicillin-Binding Proteins (PBPs)

PBPs are membrane-associated enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation and carboxypeptidation reactions that are crucial for the integrity and rigidity of the bacterial cell wall.[3] Peptidoglycan is a polymer consisting of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits, with short peptide chains attached to the NAM residues. PBPs are responsible for cross-linking these peptide chains, forming a mesh-like structure that encases the bacterial cell and protects it from osmotic lysis.

There are multiple classes of PBPs, broadly categorized into high-molecular-weight (HMW) and low-molecular-weight (LMW) PBPs. HMW PBPs are often bifunctional, possessing both transglycosylase and transpeptidase activity, and are generally essential for bacterial viability. LMW PBPs are typically monofunctional DD-carboxypeptidases or endopeptidases and are often involved in cell wall remodeling and maturation. The number and specific types of PBPs can vary between different bacterial species.

Mechanism of Action: Penicillin G Inhibition of PBPs

The bactericidal activity of Penicillin G stems from its ability to act as a suicide inhibitor of the transpeptidase domain of PBPs. The β-lactam ring of penicillin mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. This structural similarity allows Penicillin G to enter the active site of the PBP.

The catalytic serine residue within the PBP active site attacks the carbonyl group of the β-lactam ring, leading to the formation of a stable, covalent penicilloyl-enzyme complex.[3] This acylation reaction is essentially irreversible and inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan chains. The inhibition of multiple PBPs disrupts the synthesis of the cell wall, leading to a weakened cell structure, eventual cell lysis, and bacterial death.[2]

Signaling Pathway of PBP Inhibition

The following diagram illustrates the enzymatic reaction of PBP and its inhibition by Penicillin G.

Quantitative Data: Penicillin G Interaction with PBPs

The interaction between Penicillin G and its PBP targets can be quantified through various parameters, including binding affinities (IC50, Ki, Kd) and kinetic constants (kon, koff, k2, k3, kinact/KI). These values are crucial for understanding the potency and efficacy of Penicillin G against different bacterial species and for studying the mechanisms of resistance.

Binding Affinities of Penicillin G for PBPs

The 50% inhibitory concentration (IC50) is a measure of the concentration of Penicillin G required to inhibit 50% of the PBP activity. The inhibition constant (Ki) and dissociation constant (Kd) provide more direct measures of binding affinity.

| Bacterial Species | PBP | IC50 (µg/mL) | Ki/Kd (µM) | Reference(s) |

| Staphylococcus aureus | PBP1 | ≤0.5 | - | [4] |

| Staphylococcus aureus | PBP2 | ≤0.5 | - | [4] |

| Staphylococcus aureus | PBP3 | ≤0.5 | - | [4] |

| Staphylococcus aureus | PBP4 | >8 | - | [4] |

| Streptococcus pneumoniae | PBP1a | 0.125 - 0.25 | - | [4] |

| Streptococcus pneumoniae | PBP2b | 0.5 - 4 | - | [4] |

| Streptococcus pneumoniae (penicillin-susceptible) | PBP2x | - | 0.9 mM (Kd) | [5] |

| Streptococcus pneumoniae (penicillin-resistant) | PBP2x | - | 4 mM (Kd) | [5] |

Kinetic Constants of Penicillin G Inhibition of PBPs

The inhibition of PBPs by Penicillin G is a multi-step process involving initial non-covalent binding (characterized by kon and koff) followed by covalent acylation (k2 or kinact) and very slow deacylation (k3). The overall efficiency of inhibition is often expressed as the second-order rate constant, kinact/KI.

| Bacterial Species | PBP | k2 (s⁻¹) | k3 (s⁻¹) | kinact/KI (M⁻¹s⁻¹) | Reference(s) |

| Streptococcus pneumoniae (penicillin-susceptible) | PBP2x | 180 | 8 x 10⁻⁶ | 200,000 | [5][6] |

| Streptococcus pneumoniae (penicillin-resistant) | PBP2x | 0.56 | 5.7 x 10⁻⁴ | 137 | [5] |

| Staphylococcus aureus (penicillin-susceptible) | PBP1 | - | - | - | [7] |

| Staphylococcus aureus (penicillin-susceptible) | PBP2 | - | - | - | [7] |

| Staphylococcus aureus (penicillin-resistant) | PBP1 | Slower acylation, more rapid deacylation | - | - | [7] |

| Staphylococcus aureus (penicillin-resistant) | PBP2 | Slower acylation, more rapid deacylation | - | - | [7] |

Experimental Protocols

The study of Penicillin G-PBP interactions relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radiolabeled Penicillin G Binding Assay

This classic method is used to identify and quantify PBPs and to determine their affinity for β-lactam antibiotics.

Materials:

-

Bacterial cell culture

-

10 mM Tris-HCl, pH 8.0

-

French press or sonicator

-

Ultracentrifuge

-

[³H]benzylpenicillin (radiolabeled Penicillin G)

-

Non-radiolabeled ("cold") Penicillin G

-

SDS-PAGE reagents and equipment

-

1 M Sodium salicylate

-

Scintillation vials and cocktail

-

Scintillation counter

-

Photographic film or phosphorimager

Protocol:

-

Membrane Preparation:

-

Harvest bacterial cells from culture by centrifugation.

-

Wash the cell pellet with 10 mM Tris-HCl, pH 8.0.

-

Resuspend the cells in the same buffer and lyse them using a French press or sonicator.

-

Perform a low-speed centrifugation to remove intact cells and large debris.

-

Collect the supernatant and subject it to high-speed ultracentrifugation to pellet the cell membranes.

-

Wash the membrane pellet with 10 mM Tris-HCl, pH 8.0, and resuspend it in a minimal volume of the same buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

PBP Labeling:

-

In a microcentrifuge tube, incubate a known amount of membrane protein with ~5 µCi of [³H]benzylpenicillin.

-

Incubate at 25°C for 10 minutes.

-

-

Competition Assay (for IC50 determination):

-

Prior to the addition of [³H]benzylpenicillin, pre-incubate the membrane preparation with varying concentrations of non-radiolabeled Penicillin G for 10 minutes at 25°C.

-

-

Stopping the Reaction:

-

Add a 1000-fold excess of cold Penicillin G to the reaction mixture to stop the labeling by saturating any remaining unbound PBPs.

-

-

SDS-PAGE and Fluorography:

-

Solubilize the labeled membrane proteins in SDS-PAGE sample buffer and separate them on a polyacrylamide gel.

-

After electrophoresis, incubate the gel in 1 M sodium salicylate for 30 minutes to enhance the fluorographic signal.

-

Dry the gel under vacuum at 80°C for 2 hours.

-

Expose the dried gel to photographic film at -70°C for an appropriate amount of time (3-30 days) or use a phosphorimager for faster results.

-

-

Quantification:

-

Excise the radioactive bands corresponding to the PBPs from the gel.

-

Place the gel slices in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Fluorescent Penicillin (Bocillin-FL) Binding Assay

This method offers a non-radioactive alternative for PBP profiling and affinity studies, utilizing a fluorescent derivative of penicillin.

Materials:

-

Bacterial cell culture (e.g., Streptococcus pneumoniae)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bocillin-FL (fluorescent penicillin V)

-

Non-radiolabeled Penicillin G

-

Lysozyme

-

SDS-PAGE reagents and equipment

-

Fluorescence imager

Protocol:

-

In Vivo Labeling:

-

Grow bacterial cells to the desired optical density (e.g., OD600 of 0.25-0.30).

-

Harvest the cells by centrifugation and wash them once with PBS.

-

-

Competition Assay (for IC50 determination):

-

Resuspend the cell pellets in PBS containing varying concentrations of non-radiolabeled Penicillin G.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

-

Fluorescent Labeling:

-

Add Bocillin-FL to the cell suspension to a final concentration of ~10 µM.

-

Incubate for 15 minutes at 35°C.

-

-

Cell Lysis and Membrane Preparation:

-

Pellet the labeled cells by centrifugation.

-

Resuspend the cells in a lysis buffer containing lysozyme and incubate at 37°C for 15 minutes.

-

Lyse the cells completely using sonication on ice.

-

Isolate the membrane fraction by ultracentrifugation.

-

-

SDS-PAGE and Fluorescence Imaging:

-

Resuspend the membrane pellet in SDS-PAGE sample buffer and separate the proteins on a polyacrylamide gel.

-

Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

For competition assays, plot the percentage of PBP labeling against the concentration of non-radiolabeled Penicillin G to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Purified PBP

-

Penicillin G

-

Identical, degassed buffer for both the PBP and Penicillin G solutions

-

Isothermal titration calorimeter

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified PBP (typically 5-50 µM) in a suitable, degassed buffer.

-

Prepare a solution of Penicillin G (typically 10-20 times the concentration of the PBP) in the exact same degassed buffer.

-

Ensure the pH of both solutions is identical.

-

-

ITC Experiment Setup:

-

Load the PBP solution into the sample cell of the calorimeter.

-

Load the Penicillin G solution into the injection syringe.

-

Equilibrate the system to the desired temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the Penicillin G solution into the PBP solution in the sample cell.

-

The instrument measures the heat released or absorbed during each injection.

-

-

Data Analysis:

-

The raw data (heat change per injection) is plotted against the molar ratio of Penicillin G to PBP.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

A control experiment, titrating Penicillin G into the buffer alone, should be performed to account for the heat of dilution.

-

Experimental Workflow Diagram

The following diagram outlines a general workflow for determining the IC50 of Penicillin G for a specific PBP using a competition assay.

Bacterial Resistance Mechanisms

The widespread use of penicillin has led to the evolution of several resistance mechanisms in bacteria. Understanding these mechanisms is crucial for the development of new antibiotics.

-

β-Lactamase Production: This is the most common mechanism of resistance. Bacteria produce enzymes called β-lactamases that hydrolyze the amide bond in the β-lactam ring of penicillin, rendering it inactive.

-

Alteration of PBP Target Site: Mutations in the genes encoding PBPs can lead to structural changes in the proteins, reducing their affinity for Penicillin G.[8] This is a significant mechanism of resistance in bacteria such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[8]

-

Reduced Permeability: Gram-negative bacteria possess an outer membrane that can act as a barrier to the entry of antibiotics. Alterations in the porin channels in this membrane can reduce the influx of Penicillin G into the cell.

-

Efflux Pumps: Some bacteria have evolved active transport systems that can pump antibiotics out of the cell before they can reach their PBP targets.

The Role of Procaine in Penicillin G Procaine

Penicillin G Procaine is a combination of Penicillin G and the local anesthetic procaine.[2] This formulation is designed for intramuscular administration. The procaine component serves two primary functions:

-

Local Anesthesia: The injection of Penicillin G can be painful. Procaine acts as a local anesthetic, reducing the pain at the injection site.[2]

-

Depot Formulation: Penicillin G procaine has low solubility in water, which causes it to form a depot at the site of injection. From this depot, Penicillin G is slowly released into the bloodstream, resulting in prolonged, low-level therapeutic concentrations of the antibiotic.[1] This extended duration of action reduces the need for frequent dosing.